
Escitalopram Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Escitalopram Amide: is a derivative of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Escitalopram Amide typically begins with escitalopram or its precursor compounds.
Amidation Reaction: The key step involves the conversion of a carboxylic acid or ester group in escitalopram to an amide group. This can be achieved using reagents such as ammonia or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Escitalopram Amide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Escitalopram Amide can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology:
Neurotransmitter Studies: this compound can be used in studies investigating the role of serotonin in the brain and its impact on mood and behavior.
Medicine:
Antidepressant Research: It is studied for its potential antidepressant effects and compared with other SSRIs to understand its efficacy and safety profile.
Industry:
Pharmaceutical Manufacturing: this compound can be used in the development of new antidepressant medications.
Wirkmechanismus
Molecular Targets and Pathways:
Serotonin Transporter (SERT): Escitalopram Amide, like escitalopram, targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons.
Allosteric Modulation: It may also exhibit allosteric effects on the serotonin transporter, enhancing its binding affinity and prolonging its action.
Effects:
Increased Serotonin Levels: By inhibiting serotonin reuptake, this compound increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Antidepressant Effects: The increased serotonin levels contribute to its antidepressant effects, improving mood and reducing symptoms of depression.
Vergleich Mit ähnlichen Verbindungen
Escitalopram: The parent compound, which is a widely used SSRI.
Citalopram: A racemic mixture of escitalopram and its R-enantiomer.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness:
Amide Functional Group: The presence of the amide group in Escitalopram Amide can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Potential for Enhanced Efficacy: The amide modification may enhance its binding affinity to the serotonin transporter or alter its interaction with other molecular targets, potentially leading to improved therapeutic effects.
Eigenschaften
Molekularformel |
C20H23FN2O2 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxamide |
InChI |
InChI=1S/C20H23FN2O2/c1-23(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(22)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H2,22,24)/t20-/m0/s1 |
InChI-Schlüssel |
LYYWQJNKWCANAC-FQEVSTJZSA-N |
Isomerische SMILES |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


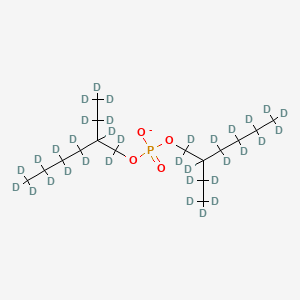
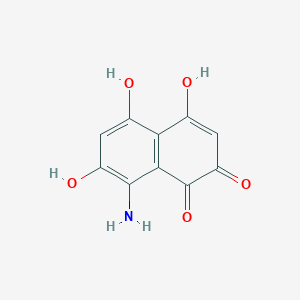
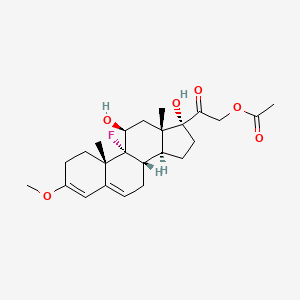
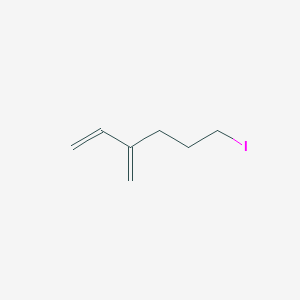


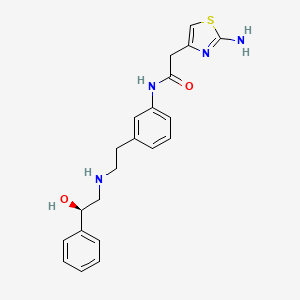
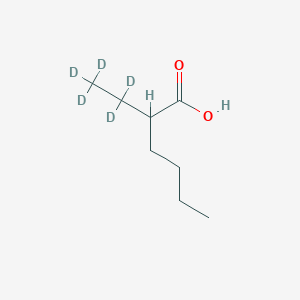
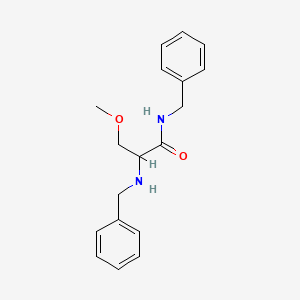
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
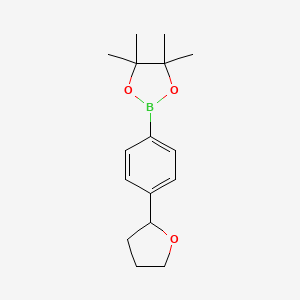

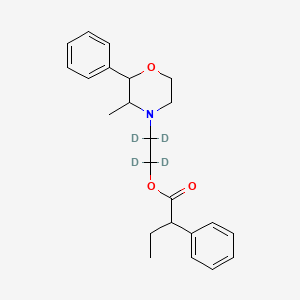
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
